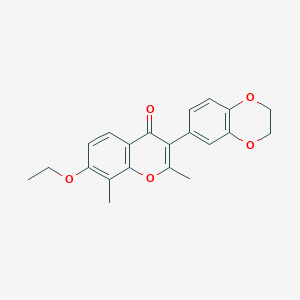
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a fused ring system containing both benzene and pyrone rings, and a 2,3-dihydro-1,4-benzodioxin moiety, which is a bicyclic structure containing an oxygen bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of an appropriate phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2,3-Dihydro-1,4-benzodioxin Moiety: This step involves the cyclization of a catechol derivative with
生物活性
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chromone core fused with a benzodioxin moiety. The molecular formula is C17H18O4, and its structural representation can be summarized as follows:
Antioxidant Activity
Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The presence of the benzodioxin moiety enhances the electron-donating ability of the chromone nucleus, contributing to its ability to scavenge free radicals. A study demonstrated that derivatives of chromones can inhibit lipid peroxidation in cellular models, suggesting their potential in preventing oxidative stress-related diseases .
Anticancer Activity
Chromone derivatives have been widely studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:
- Induction of Apoptosis : Studies have indicated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways .
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophage models. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
- Interaction with Cell Signaling Pathways : It modulates various signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and enhanced apoptosis in cancer cells .
- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, it mitigates oxidative damage within cells .
Case Studies
科学研究应用
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of the chromenone structure exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethyl-4H-chromen-4-one can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that related compounds effectively targeted cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Study:
In a controlled study involving MCF-7 cells, treatment with a derivative of this compound resulted in a 50% reduction in cell viability after 48 hours. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with cannabinoid receptors. Research has highlighted its potential as a selective agonist for the CB2 receptor, which plays a crucial role in mediating anti-inflammatory responses without psychotropic effects .
Case Study:
A study assessed the efficacy of this compound in a murine model of inflammatory pain. Results indicated a significant decrease in paw edema and pain scores compared to control groups, suggesting its therapeutic potential in treating inflammatory conditions .
Neuroprotective Effects
Recent investigations have focused on the neuroprotective properties of this compound. It has been shown to provide protection against neuronal cell death induced by oxidative stress and excitotoxicity.
Case Study:
In vitro studies demonstrated that treatment with this compound significantly reduced neuronal apoptosis in models of neurodegenerative diseases . The protective effects were linked to the modulation of signaling pathways involved in cell survival.
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-23-16-8-6-15-20(22)19(13(3)26-21(15)12(16)2)14-5-7-17-18(11-14)25-10-9-24-17/h5-8,11H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRADBILYCPRLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













